2-{[1-(pyridine-4-carbonyl)piperidin-3-yl]oxy}pyrimidine
Description
Properties
IUPAC Name |
pyridin-4-yl-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-14(12-4-8-16-9-5-12)19-10-1-3-13(11-19)21-15-17-6-2-7-18-15/h2,4-9,13H,1,3,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSRKALESQZZTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=NC=C2)OC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(pyridine-4-carbonyl)piperidin-3-yl]oxy}pyrimidine typically involves the reaction of pyridin-4-ylmethanone with 3-(pyrimidin-2-yloxy)piperidine under specific conditions. One common method includes the use of Grignard reagents and molecular shape considerations to achieve the desired product . The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(pyridine-4-carbonyl)piperidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridin-4-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanol, while reduction could produce the corresponding alcohol or amine derivatives.
Scientific Research Applications
Tankyrase Inhibition
Tankyrases are enzymes involved in various cellular processes, including telomere maintenance and Wnt signaling. Inhibition of tankyrases has been linked to potential therapeutic strategies for treating cancers and other diseases.
- Mechanism of Action : The compound acts as a selective inhibitor of tankyrases, disrupting the stabilization of β-catenin, which is crucial in Wnt signaling pathways. This inhibition can lead to reduced tumor growth in various cancer models.
- Case Study : A study demonstrated that derivatives of pyrimidine compounds, including 2-{[1-(pyridine-4-carbonyl)piperidin-3-yl]oxy}pyrimidine, exhibited significant anti-proliferative activity against colorectal cancer cell lines. The IC50 values indicated potent inhibition comparable to known tankyrase inhibitors .
Neuroprotective Effects
Research has indicated that compounds similar to this compound may exhibit neuroprotective properties, making them candidates for treating neurodegenerative disorders such as Alzheimer's disease.
- Mechanism of Action : The compound is hypothesized to modulate neuroinflammatory responses and reduce oxidative stress in neuronal cells. This action is critical in protecting neurons from degeneration.
- Case Study : In vitro studies showed that the compound reduced apoptosis in neuronal cell lines exposed to neurotoxic agents. The protective effect was measured using assays that quantified cell viability and apoptosis markers .
Pharmacophore Modeling
Pharmacophore modeling is a technique used to identify the structural features necessary for biological activity. This compound has been included in pharmacophore models aimed at identifying new drug candidates.
- Model Development : A pharmacophore model was developed based on the structural features of this compound combined with other known inhibitors. The model successfully identified several novel compounds with similar activity profiles through virtual screening techniques.
- Validation : The model's predictive power was validated using statistical metrics such as the correlation coefficient (r²) and enrichment factors (EF). Compounds identified through this approach were subsequently synthesized and tested for biological activity .
Data Tables
Mechanism of Action
The mechanism of action of 2-{[1-(pyridine-4-carbonyl)piperidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that regulate cell growth and survival . This makes it a promising candidate for the development of anticancer drugs.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Molecular Comparisons
*Estimated based on structural analysis.
Pharmacological and Physicochemical Properties
Target vs. 2-Methyl-4-({1-[2-(methylsulfanyl)... (CAS 2034303-34-7): The methylsulfanyl group in the analog increases lipophilicity (logP ~2.8 vs. The pyridine-3-carbonyl vs. pyridine-4-carbonyl substitution alters steric interactions, which may influence binding to enzymes like CYP450 isoforms .
Target vs. Piperidin-1-yl-propoxyphenyl substituents in analogs enhance blood-brain barrier (BBB) penetration, a property the target may share due to its flexible piperidine linker .
- L-742694’s morpholine core and triazolylmethyl group confer selectivity for neurokinin receptors, whereas the target’s pyrimidine-piperidine scaffold may favor kinase inhibition .
- The trifluoromethyl groups in L-742694 improve metabolic stability, a feature absent in the target compound .
Target vs. Dihydropyrimidin-2(1H)-one Analogues (): Dihydropyrimidinones exhibit partial saturation, reducing aromatic stacking but increasing conformational flexibility for binding to ion channels . The target’s fully aromatic pyrimidine core may enhance π-π interactions in hydrophobic binding pockets .
Biological Activity
The compound 2-{[1-(pyridine-4-carbonyl)piperidin-3-yl]oxy}pyrimidine is a novel pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Research indicates that this compound may act as an inhibitor of certain kinases, particularly Spleen Tyrosine Kinase (Syk). Syk is implicated in various signaling pathways associated with immune responses and inflammation. Inhibition of Syk has therapeutic potential in treating diseases such as rheumatoid arthritis and certain cancers .
Anticancer Properties
Several studies have demonstrated the anticancer activity of pyrimidine derivatives. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study:
In a study examining the effects of pyrimidine derivatives on human cancer cell lines, this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 10 µM. This suggests a potent anticancer effect that warrants further investigation into its mechanisms and potential clinical applications .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential utility in managing inflammatory diseases.
Research Findings:
A recent study highlighted that treatment with this compound resulted in a significant decrease in IL-6 and TNF-alpha levels in LPS-stimulated macrophages, suggesting a role in modulating inflammatory responses .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest that the compound has favorable absorption characteristics and a moderate half-life, making it suitable for further development in drug formulations.
Comparative Analysis
| Property | This compound | Other Pyrimidine Derivatives |
|---|---|---|
| IC50 (Cancer Cells) | ~10 µM (MCF-7) | Varies (5 - 20 µM) |
| Anti-inflammatory Activity | Significant reduction of IL-6 and TNF-alpha | Variable |
| Syk Inhibition | Yes | Yes/No |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-{[1-(pyridine-4-carbonyl)piperidin-3-yl]oxy}pyrimidine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of pyridine-piperidine-pyrimidine hybrids typically involves multi-step reactions. For example:
- Step 1 : Preparation of the piperidine intermediate via nucleophilic substitution or coupling reactions. Catalysts like palladium or copper may enhance efficiency .
- Step 2 : Functionalization of the pyrimidine core using nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to introduce the piperidine-oxy moiety .
- Step 3 : Pyridine-4-carbonyl incorporation via amide coupling (e.g., HATU/DIPEA in DCM) .
- Optimization : Solvent choice (DMF for polar intermediates), temperature control, and purification via column chromatography or recrystallization improve yield (≥75%) and purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the pyrimidine ring and piperidine substitution patterns. Key signals: pyrimidine C2 (δ 160–165 ppm), piperidine CH-O (δ 3.5–4.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion peaks and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phase: acetonitrile/water (70:30) with 0.1% TFA .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C. Store at –20°C in inert atmospheres (argon) to prevent oxidation .
- Hydrolytic Stability : Susceptible to ester/amide hydrolysis in aqueous buffers (pH <3 or >10). Use lyophilized forms for long-term storage .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with varied substituents (e.g., halogenation at pyrimidine C5, piperidine N-alkylation) to assess impacts on target binding .
- Assays :
- Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ determination) .
- Cellular Uptake : Fluorescence tagging (e.g., BODIPY) to track intracellular localization .
- Computational Modeling : Docking studies (AutoDock Vina) to predict binding affinity to receptors like EGFR or PARP .
Q. What strategies resolve contradictory bioactivity data across studies (e.g., variable IC₅₀ values)?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, ATP concentrations in kinase assays) .
- Dosage Optimization : Conduct dose-response curves (0.1–100 μM) to identify non-specific cytotoxicity thresholds .
- Orthogonal Validation : Use SPR (surface plasmon resonance) to confirm binding kinetics independently of cellular assays .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME or pkCSM estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
- Solubility : COSMO-RS simulations correlate with experimental solubility in DMSO/PBS mixtures .
- Metabolic Pathways : Use MetaSite to identify probable Phase I/II metabolites for LC-MS tracking .
Data Contradiction and Validation
Q. Why might in vitro activity fail to translate to in vivo models, and how can this be addressed?
- Methodological Answer :
- Bioavailability Issues : Poor solubility or rapid hepatic clearance. Reformulate as nanoparticles (PLGA encapsulation) or pro-drugs .
- Species-Specific Metabolism : Compare metabolite profiles in human vs. rodent microsomes .
- Dosing Regimen : Adjust frequency based on half-life (t₁/₂) from pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
